
Mivebresib
描述
Mivebresib, also known as MIV-101, is an investigational drug that belongs to a new class of compounds known as selective inhibitor of nuclear export (SINE). This drug has been developed by Mivebresib Corporation in order to target and inhibit the nuclear export of specific proteins. It is being studied for its potential to treat a variety of diseases, including cancer, inflammation, and neurological disorders.
科学研究应用
Cancer Treatment
Mivebresib (ABBV-075) is an oral pan-inhibitor of Bromodomain and Extra Terminal (BET) proteins . BET proteins play important roles in transcriptional regulation relevant to cancer pathogenesis . Therapeutic targeting/inhibition of BET causes apoptosis of cancer cells in vitro . Mivebresib has been studied in patients with advanced solid tumors . The safety profile, Maximum Tolerated Dose (MTD), and recommended phase II dose (RP2D) were determined in these patients .
Treatment of Relapsed/Refractory Solid Tumors
Mivebresib has been used in a first-in-human study for patients with relapsed/refractory solid tumors . The study determined the safety, pharmacokinetics/pharmacodynamics, and preliminary activity of Mivebresib in these patients .
Treatment of Prostate Cancer
Mivebresib has been studied in an expansion cohort with relapsed/refractory prostate cancer . The results from this study provided the rationale for clinical evaluation of Mivebresib as monotherapy and in combination with venetoclax .
Treatment of Myelofibrosis
The therapeutic value of BET inhibitors for AML and potentially myelofibrosis treatment has been indicated .
Pharmacokinetics/Pharmacodynamics Studies
Mivebresib has been used in pharmacokinetics/pharmacodynamics studies . These studies involve taking the patient’s biopsy and implanting it in mice with limited passage so that it closely retains the original characteristics of the malignancy and allows comparisons of response between animal model and clinical data .
作用机制
Target of Action
Mivebresib (ABBV-075) is a potent and orally active inhibitor of the Bromodomain and Extra Terminal domain (BET) proteins . BET proteins, including BRD4, are the primary targets of Mivebresib . These proteins play crucial roles in transcriptional regulation, which is relevant to cancer pathogenesis .
Mode of Action
Mivebresib interacts with its targets by binding to the bromodomains of BET proteins, particularly BRD4, with a Ki of 1.5 nM . This binding inhibits the function of BET proteins, disrupting the transcriptional regulation in cancer cells .
Biochemical Pathways
The inhibition of BET proteins by Mivebresib affects various biochemical pathways involved in cancer pathogenesis . For instance, it has been suggested that Mivebresib inhibits M1 polarization via interrupting the p300/BRD4/HIF1A axis . .
Pharmacokinetics
In terms of pharmacokinetics, Mivebresib has been found to be rapidly absorbed with a Tmax of 2-6 hours and a terminal half-life of approximately 15-20 hours . The pharmacodynamic effects of Mivebresib were found to be proportional to dose and drug exposure . .
Result of Action
The molecular and cellular effects of Mivebresib’s action primarily involve the induction of apoptosis in cancer cells . In clinical studies, Mivebresib has demonstrated antitumor activity in vitro and in xenograft models of acute myeloid leukemia (AML) and other solid tumors . Some patients with malignant solid tumors observed stable disease after treatment with Mivebresib .
Action Environment
It’s worth noting that the safety, tolerability, and preliminary antitumor activity of mivebresib have been evaluated in different dosing schedules , suggesting that the regimen could potentially influence the drug’s efficacy.
属性
IUPAC Name |
N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONXGFGWSSFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mivebresib | |
CAS RN |
1445993-26-9 | |
| Record name | Mivebresib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIVEBRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

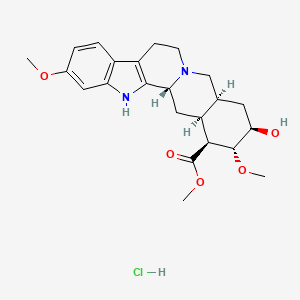
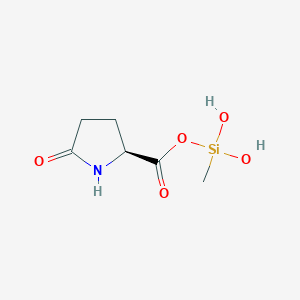

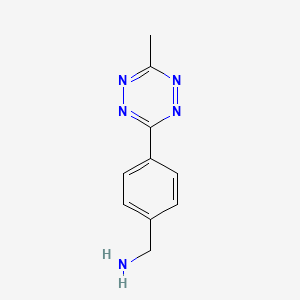
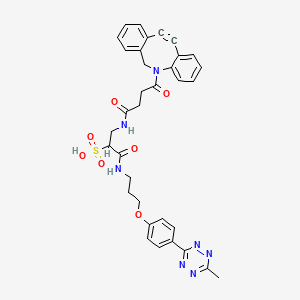
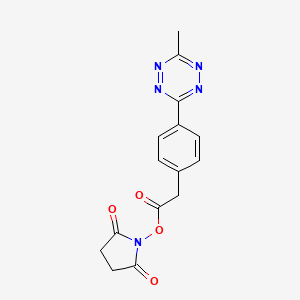
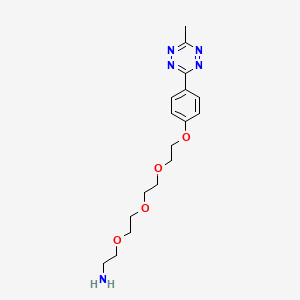

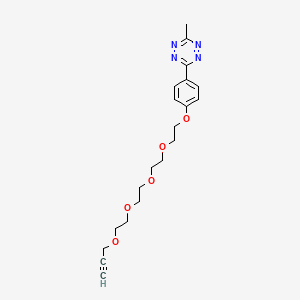

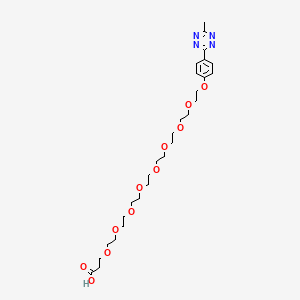

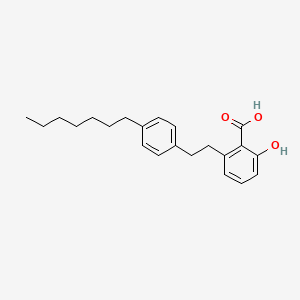
![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)